(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method employs a biocatalytic approach using whole-cell catalysts such as Candida tropicalis. The reaction is carried out in a natural deep-eutectic solvent (NADES) containing system under microaerobic conditions. The reaction conditions include a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30°C, with the addition of choline chloride:trehalose (1:1 molar ratio) to enhance cell membrane permeability and reduce cytotoxicity .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the biocatalytic process parameters. The use of recombinant E. coli cells in a polar organic solvent-aqueous medium has also been explored to improve catalytic efficiency . The process involves the addition of polar organic solvents to the reaction buffer, which enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ketone precursor can be reduced to form the alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral compound with a similar trifluoromethyl-substituted phenyl ring, used in pharmaceutical synthesis.
Uniqueness
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features make it a versatile intermediate in the synthesis of various biologically active compounds and enhance its potential in medicinal chemistry.
Properties
Molecular Formula |
C9H11ClF3NO |
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Molecular Weight |
241.64 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 |
InChI Key |
LKRCVAWTGZSLFR-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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